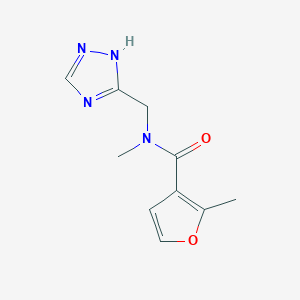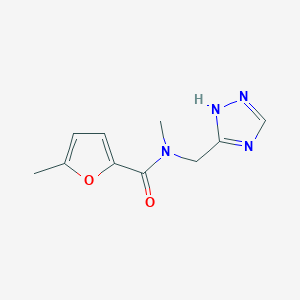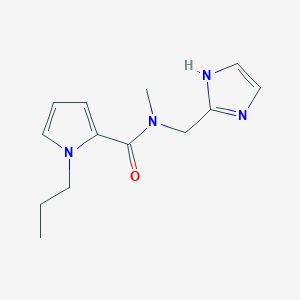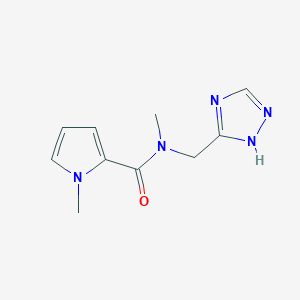
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFTC or furotriazole and is a member of the triazole family of compounds.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of fungi, bacteria, and parasites. In the case of cancer, DFTC is believed to induce apoptosis or programmed cell death in cancer cells.
Biochemical and physiological effects:
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and parasites. In cancer cells, DFTC has been found to induce apoptosis or programmed cell death. In addition, DFTC has been found to have antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide in lab experiments is its broad-spectrum activity against fungi, bacteria, and parasites. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using DFTC in lab experiments is its potential toxicity. Care must be taken to ensure that the concentration of DFTC used in experiments is not toxic to cells or organisms.
Direcciones Futuras
There are several future directions for the study of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide. One of the most promising areas of research is the development of new drugs based on DFTC. Another area of research is the study of the mechanisms of action of DFTC in cancer cells. In addition, further research is needed to determine the potential applications of DFTC as a corrosion inhibitor and as a pesticide.
Métodos De Síntesis
The synthesis of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide involves the reaction of 2,3-dimethylfuran with 1-(azidomethyl)-1H-1,2,4-triazole in the presence of a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition reaction.
Aplicaciones Científicas De Investigación
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been studied extensively for its potential applications in various fields. One of the most significant applications of DFTC is in the field of medicine. It has been found to possess antifungal, antibacterial, and antiparasitic properties. DFTC has also been studied for its potential anticancer activity. In addition to its medical applications, DFTC has also been studied for its potential use as a corrosion inhibitor and as a pesticide.
Propiedades
IUPAC Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(3-4-16-7)10(15)14(2)5-9-11-6-12-13-9/h3-4,6H,5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDUMYLROCPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)
![3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B7594792.png)

![N-[(3-methoxyphenyl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B7594813.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[[(3-Methylcyclopentyl)amino]methyl]benzonitrile](/img/structure/B7594819.png)




